-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741474.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with methyl and trifluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the trifluoroethyl group through nucleophilic substitution. The final step involves the formation of the amine linkage between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or receptors, altering their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler analog without the trifluoroethyl group.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the second pyrazole ring and the amine linkage.
Pyrazole derivatives: Various pyrazole-based compounds with different substituents.
Uniqueness
(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure and the presence of both methyl and trifluoroethyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16F3N5 |
|---|---|
Molekulargewicht |
287.28 g/mol |
IUPAC-Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-9-10(7-19(2)17-9)5-16-6-11-3-4-20(18-11)8-12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
QHVOPGMNPJHFDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CNCC2=NN(C=C2)CC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


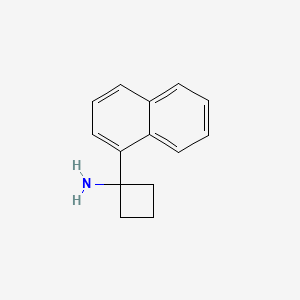
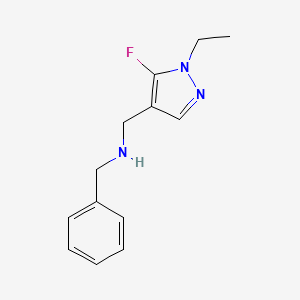

![1-ethyl-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741418.png)
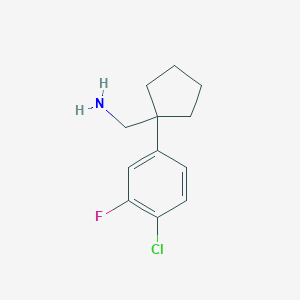
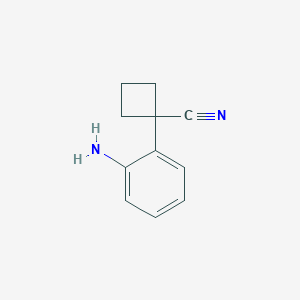
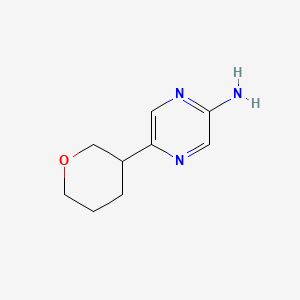
![[(3-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741432.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741440.png)
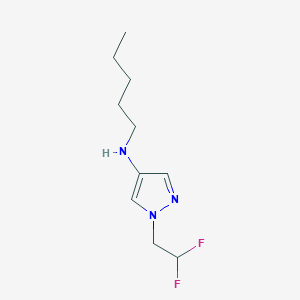
![[(4-Ethenylphenyl)diethoxymethyl]silane](/img/structure/B11741458.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741466.png)
![tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate](/img/structure/B11741478.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741486.png)
